icariside B5

Catalog No.
S16007282
CAS No.
M.F
C19H32O8
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
icariside B5

Product Name

icariside B5

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h7,11,13-17,20,22-25H,5-6,8-9H2,1-4H3/t11-,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

CZYPGTRKJFYXLT-SUHXYMONSA-N

Canonical SMILES

CC1=CC(=O)CC(C1(CCC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@]1(CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C

Icariside B5 is an O-acyl carbohydrate.
icariside B5 is a natural product found in Camellia sinensis, Trachelospermum jasminoides, and other organisms with data available.

Icariside B5 is a natural compound primarily isolated from various plants, including Macaranga tanarius and Casearia sylvestris. It belongs to the class of megastigmane glucosides and is recognized for its unique structure and potential biological activities. The compound has garnered attention in pharmacological research due to its various health benefits and therapeutic applications.

Typical of glucosides. These reactions include hydrolysis, where the glycosidic bond can be cleaved by acids or enzymes, resulting in the release of the aglycone and sugar moiety. The compound's structure allows it to participate in redox reactions, which contribute to its antioxidant properties. Additionally, Icariside B5 can interact with various enzymes, influencing metabolic pathways relevant to its biological activity.

Icariside B5 exhibits a range of biological activities, including:

  • Antioxidant Activity: The compound demonstrates significant free radical scavenging capabilities, effectively neutralizing reactive oxygen species and thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects: Research indicates that Icariside B5 may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Neuroprotective Properties: It has been shown to protect neuronal cells from damage induced by ischemia-reperfusion injury, suggesting potential applications in neurodegenerative diseases .

The synthesis of Icariside B5 can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting the compound from plant sources using solvents like ethanol or methanol. This process typically includes maceration or ultrasonic extraction techniques.
  • Chemical Synthesis: Although less common, synthetic routes can be developed to create Icariside B5 through glycosylation reactions involving appropriate sugar donors and acceptors.
  • Biotechnological Approaches: Recent advancements in biotechnology have explored using microbial fermentation to produce Icariside B5, leveraging specific strains capable of biosynthesizing this compound from simpler substrates.

Icariside B5 has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for potential use in developing drugs for chronic diseases such as diabetes and cardiovascular disorders.
  • Nutraceuticals: The compound is also considered for incorporation into dietary supplements aimed at enhancing health and preventing oxidative stress-related conditions.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations targeting anti-aging and skin rejuvenation.

Studies on the interactions of Icariside B5 with biological systems have revealed important insights:

  • Enzyme Inhibition: Icariside B5 has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting a mechanism through which it exerts its anti-inflammatory effects .
  • Receptor Binding: Research indicates that the compound may interact with various cellular receptors, influencing signaling pathways relevant to cell survival and proliferation.

Icariside B5 shares structural similarities with other compounds found in traditional medicinal plants. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameSource PlantKey ActivitiesDistinct Features
Icariside IIHerba EpimediiNeuroprotective, anti-inflammatoryMore potent PDE 5 inhibitor
IcariinHerba EpimediiAntioxidant, aphrodisiacKnown for enhancing sexual function
Baohuoside IEpimedium sagittatumAntioxidant, anti-cancerExhibits unique cytotoxicity profiles
Baohuoside IIEpimedium sagittatumAntioxidantSimilar structure but different bioactivity

Icariside B5 stands out due to its specific antioxidant properties and potential neuroprotective effects, making it a unique candidate for further research compared to its analogs.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

388.20971797 g/mol

Monoisotopic Mass

388.20971797 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

Explore Compound Types